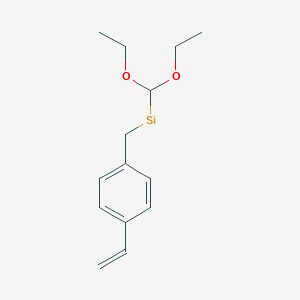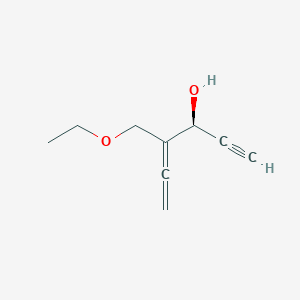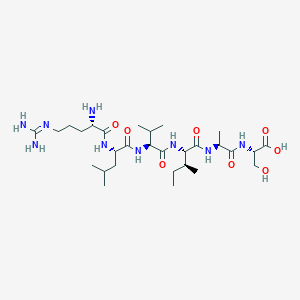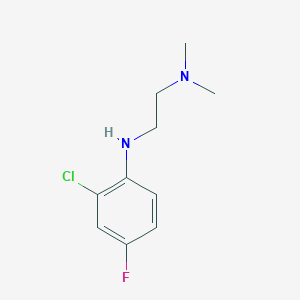
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-fluoroaniline with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
化学反应分析
Types of Reactions
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of N2-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit Toll-like receptor 4 (TLR4) signaling, leading to reduced production of pro-inflammatory cytokines . This inhibition occurs through the binding of the compound to the intracellular domain of TLR4, blocking downstream signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A similar compound with inhibitory effects on TLR4 signaling.
N-(2-Chloro-4-fluorophenyl)-2-propanyl]-2-methoxynicotinamide: Another compound with similar structural features and biological activity.
Uniqueness
N~2~-(2-Chloro-4-fluorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TLR4 signaling makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
823189-87-3 |
|---|---|
分子式 |
C10H14ClFN2 |
分子量 |
216.68 g/mol |
IUPAC 名称 |
N-(2-chloro-4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClFN2/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
InChI 键 |
SMXKLSUHVFDLCW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=C(C=C(C=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


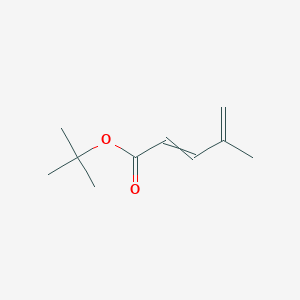
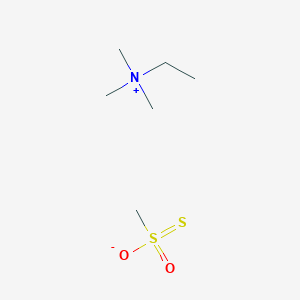
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
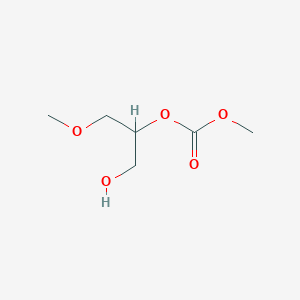

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
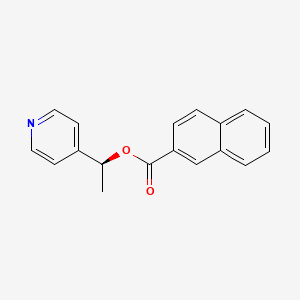
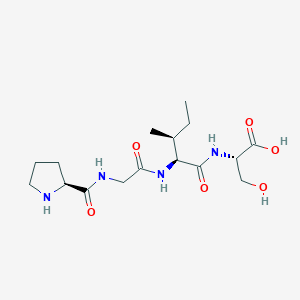
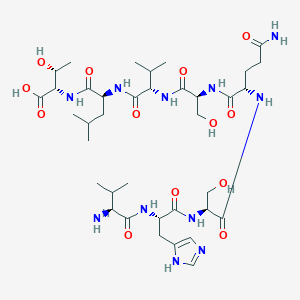
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
